N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-11-3-4-13(7-12(11)2)14-8-27-18(20-14)22-16(24)10-25-9-15(23)21-17-19-5-6-26-17/h3-8H,9-10H2,1-2H3,(H,19,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEBEOWXWIRQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)NC3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance. Thiazoles are five-membered heterocycles containing sulfur and nitrogen, contributing to their reactivity and interaction with biological targets. The specific structure of this compound allows it to engage in various biological processes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is significant for neurodegenerative diseases like Alzheimer's disease, where AChE plays a critical role in neurotransmission .
- Antitumor Activity : Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets, leading to apoptosis in cancer cells .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibacterial agent .
In Vitro Studies
A study focusing on the anticancer properties of thiazole derivatives found that this compound exhibited significant cytotoxicity against the A549 human lung adenocarcinoma cell line, with an IC50 value indicating effective concentration levels for therapeutic use .
Case Studies
- Alzheimer's Disease Model : In a model using SH-SY5Y cells (a human neuroblastoma cell line), the compound was evaluated for its ability to inhibit Aβ aggregation, a hallmark of Alzheimer's pathology. Results indicated a notable reduction in Aβ levels at micromolar concentrations .
- Inflammation Studies : The compound was assessed for anti-inflammatory effects in animal models. It showed promise in reducing edema and inflammatory markers, suggesting potential use in treating inflammatory diseases .
Data Tables
| Biological Activity | Target/Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Acetylcholinesterase Inhibition | SH-SY5Y Cells | 3.14 | Neuroprotective |
| Cytotoxicity | A549 Cells | 10.6 | Antitumor |
| Antibacterial Activity | Various Bacterial Strains | 25.5 | Antimicrobial |
| Anti-inflammatory Activity | Rat Models | 20 | Reduced Edema |
Scientific Research Applications
Antibacterial Activity
Thiazole derivatives, including the compound of interest, have been studied for their antibacterial properties. Research indicates that thiazole-based compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Study:
A study evaluated various thiazole derivatives, demonstrating that modifications in the thiazole ring structure can enhance antibacterial efficacy. Specifically, compounds with electron-donating groups showed improved activity against resistant strains of Escherichia coli and Staphylococcus aureus.
Antifungal Properties
The compound has also shown promising antifungal activity. Thiazole derivatives are known to disrupt fungal cell membranes and inhibit crucial enzymes involved in ergosterol biosynthesis, a key component of fungal cell membranes .
Case Study:
In vitro tests revealed that certain thiazole derivatives exhibited potent antifungal effects against Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) analysis suggested that the presence of a dimethylphenyl group significantly enhances antifungal potency.
Anti-inflammatory Effects
Thiazole compounds have been investigated for their anti-inflammatory properties as well. They have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play a critical role in inflammatory processes .
Case Study:
A recent study demonstrated that a thiazole derivative reduced inflammation in animal models of arthritis by decreasing the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide. Modifications to the thiazole ring and substituents on the phenyl group can lead to variations in biological activity.
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups on phenyl | Increased antibacterial and antifungal activity |
| Halogen substitutions | Enhanced potency against specific pathogens |
| Alkyl chain length | Optimal length improves membrane permeability |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with halogenated intermediates under basic conditions (e.g., KOH/EtOH) .
- Step 2 : Introduction of the thioacetamide moiety through nucleophilic substitution or coupling reactions. For example, using 2-mercaptoacetamide derivatives with thiazol-2-amine intermediates in DMF at 60–80°C .
- Step 3 : Final functionalization (e.g., dimethylphenyl group attachment) via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
- Optimization : Solvent polarity (DMF vs. dichloromethane), temperature control (reflux vs. RT), and catalysts (triethylamine for deprotonation) significantly impact yield and purity. Reaction progress is monitored via TLC and spectroscopic validation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., distinguishing thiazole protons from aromatic methyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., ESI+ mode for protonated ions) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~650 cm⁻¹) stretches .
- Contradiction Resolution : Cross-validate with X-ray crystallography (e.g., SHELX refinement ) or computational modeling (DFT for predicted vs. observed spectra) .
Advanced Research Questions
Q. How can researchers investigate the mechanistic basis of this compound’s biological activity (e.g., anticancer/antimicrobial)?
- Methodological Answer :
- Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., topoisomerase II) or receptors (e.g., EGFR) .
- Enzyme Assays : Measure IC50 values via fluorescence-based assays (e.g., β-lactamase inhibition) .
- Cell-Based Studies : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare activity against analogs to identify structure-activity relationships (SAR) .
- Mechanistic Probes : Use knockout cell lines or siRNA to validate target pathways (e.g., apoptosis via caspase-3 activation) .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time .
- Batch Analysis : Compare compound purity (HPLC >98%) and stability (e.g., hydrolysis in PBS at pH 7.4) .
- Meta-Analysis : Use public databases (ChEMBL, PubChem) to contextualize IC50 values and identify outliers .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME to assess solubility (LogP), permeability (Caco-2 models), and metabolic stability (CYP450 interactions) .
- QSAR Modeling : Train models on analogs to predict toxicity (e.g., Ames test) and bioavailability .
- Molecular Dynamics (MD) : Simulate binding affinity and residence time with target proteins (e.g., 100-ns simulations in GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
